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molecular formula C8H6Br2O2 B8702352 2-(Dibromomethyl)benzoic acid CAS No. 62551-42-2

2-(Dibromomethyl)benzoic acid

Cat. No. B8702352
M. Wt: 293.94 g/mol
InChI Key: TYYAMZMDZWXHHA-UHFFFAOYSA-N
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Patent
US04096143

Procedure details

α,α-dibromo-o-toluic acid (29.4 g) and phenylhydrazine (34.6 g) were allowed to react as in Example 4. There was obtaoined 6.7 g (yield: 30%) of 2-phenyl-1-phthalazinone having a melting poin of 104°-105° C.
Quantity
29.4 g
Type
reactant
Reaction Step One
Quantity
34.6 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH:2](Br)[C:3]1[C:4]([C:9]([OH:11])=O)=[CH:5][CH:6]=[CH:7][CH:8]=1.[C:13]1([NH:19][NH2:20])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>>[C:13]1([N:19]2[N:20]=[CH:2][C:3]3[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=3)[C:9]2=[O:11])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
29.4 g
Type
reactant
Smiles
BrC(C=1C(=CC=CC1)C(=O)O)Br
Name
Quantity
34.6 g
Type
reactant
Smiles
C1(=CC=CC=C1)NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)N1C(C2=CC=CC=C2C=N1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.7 g
YIELD: PERCENTYIELD 30%
YIELD: CALCULATEDPERCENTYIELD 30.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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